4,6-Difluoro-3-iodo-1H-indazole
Overview
Description
4,6-Difluoro-3-iodo-1H-indazole is a heterocyclic compound with the molecular formula C7H3F2IN2. It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of fluorine and iodine substituents at the 4, 6, and 3 positions, respectively. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
4,6-Difluoro-3-iodo-1H-indazole is a complex compound with potential therapeutic applications
Mode of Action
Indazole-containing compounds are known to interact with various targets, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Indazole derivatives are known to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The specific pathways affected by this compound and their downstream effects require further investigation.
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value, is 1.23 . These properties may impact the compound’s bioavailability.
Result of Action
Indazole derivatives are known to have a wide range of biological activities, including anti-inflammatory effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoro-3-iodo-1H-indazole typically involves the iodination of 4,6-difluoroindazole. One common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is carried out at a controlled temperature to ensure the selective iodination at the 3-position of the indazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over reaction parameters, ensuring the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
4,6-Difluoro-3-iodo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine substituent.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Coupling Reactions: Palladium catalysts are commonly used along with bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 4,6-difluoro-3-azido-1H-indazole, while Suzuki-Miyaura coupling with phenylboronic acid produces 4,6-difluoro-3-phenyl-1H-indazole.
Scientific Research Applications
4,6-Difluoro-3-iodo-1H-indazole is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Medicine: It is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4,6-Difluoro-1H-indazole: Lacks the iodine substituent at the 3-position, resulting in different reactivity and biological activity.
3-Iodo-1H-indazole: Lacks the fluorine substituents, affecting its chemical properties and applications.
4,6-Dichloro-3-iodo-1H-indazole: Contains chlorine instead of fluorine, leading to variations in reactivity and biological interactions.
Uniqueness
4,6-Difluoro-3-iodo-1H-indazole is unique due to the presence of both fluorine and iodine substituents, which confer distinct chemical and biological properties. The combination of these substituents enhances its reactivity in substitution and coupling reactions and improves its binding affinity towards biological targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
4,6-difluoro-3-iodo-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2IN2/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAKVKWQWSWWDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646405 | |
Record name | 4,6-Difluoro-3-iodo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887567-79-5 | |
Record name | 4,6-Difluoro-3-iodo-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887567-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Difluoro-3-iodo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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